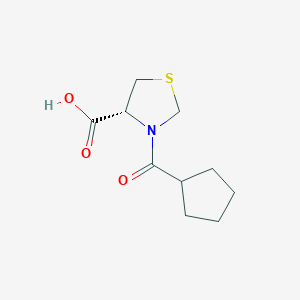

(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-3-(cyclopentanecarbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c12-9(7-3-1-2-4-7)11-6-15-5-8(11)10(13)14/h7-8H,1-6H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELXUMDRQDSOPX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CSCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C(=O)N2CSC[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a cyclopentylcarbonyl chloride in the presence of a base, followed by cyclization to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a scaffold in drug development. Its thiazolidine structure allows for modifications that can enhance biological activity and selectivity for specific targets.

- Antidiabetic Agents : Thiazolidines are known for their role in glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidines can act as agonists of peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism.

Antimicrobial Activity

Studies have shown that thiazolidine derivatives exhibit antimicrobial properties. The unique structural features of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid may contribute to its efficacy against various bacterial strains.

- Case Study : A study evaluated the antimicrobial activity of several thiazolidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent.

Cancer Research

The compound's ability to modulate cellular pathways makes it a candidate for cancer research. Thiazolidines have been studied for their effects on apoptosis and cell proliferation.

- Research Findings : In vitro studies demonstrated that this compound could induce apoptosis in certain cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

Data Table: Summary of Applications

| Application Area | Potential Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antidiabetic agents | Acts as PPAR agonist; enhances insulin sensitivity |

| Antimicrobial Activity | Inhibition of bacterial growth | Significant antimicrobial activity against various strains |

| Cancer Research | Induction of apoptosis in cancer cells | Induces apoptosis via caspase activation |

Mechanism of Action

The mechanism of action of (4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may also influence signaling pathways involved in inflammation and metabolism.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Thiazolidine Derivatives

Key Comparative Insights:

Stereochemical Influence :

- The R-configuration at C4 is conserved in bioactive derivatives like pidotimod and the target compound, whereas the S-configuration (e.g., in the 4-chlorobenzoyl analog) may alter target binding or metabolic stability .

Substituent Effects: Cyclopentylcarbonyl: Enhances lipophilicity, favoring blood-brain barrier penetration . Prolyl (Pidotimod): Introduces hydrogen-bonding capacity, critical for immunomodulatory interactions . Thioxo (Raphanusic acid): Increases electrophilicity, enabling nucleophilic attacks in biochemical pathways .

Biological Activity: Immunomodulation: Pidotimod’s proline-derived structure specifically activates Toll-like receptors (TLRs), unlike the cyclopentylcarbonyl variant, which lacks this specificity . Antioxidant Activity: Sulfhydryl-containing derivatives (e.g., 3-sulfanylpropanoyl) exhibit radical-scavenging properties absent in the target compound .

Synthetic Accessibility: Thiazolidines with simple acyl groups (e.g., cyclopentylcarbonyl) are synthesized in fewer steps compared to sugar-modified analogs (e.g., arabino-tetrahydroxybutyl derivatives), which require protective group strategies .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : The cyclopentylcarbonyl group’s steric bulk limits off-target interactions compared to smaller acyl groups (e.g., acetyl), as shown in crystallographic studies .

- Pharmacokinetics : Cyclopentylcarbonyl derivatives exhibit longer half-lives than sulfhydryl-containing analogs due to reduced metabolic oxidation .

- Emerging Applications : Thiazolidine-4-carboxylic acids are being explored as covalent inhibitors in oncology, leveraging reactive substituents like thioxo or sulfhydryl groups .

Biological Activity

(4R)-3-(Cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid, also known by its CAS number 121808-62-6, is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antiviral and antifungal applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₂N₂O₄S

- Molecular Weight : 244.27 g/mol

- Solubility : Highly soluble in water (45.7 mg/ml) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazolidine derivatives, including this compound. In particular:

- Mechanism of Action : The compound exhibits antiviral activity by inhibiting the assembly of viral proteins. Molecular docking studies suggest strong interactions with viral coat proteins, which may hinder their functionality .

- Efficacy Against Viruses : In vivo studies demonstrated an inhibitory rate of 51% against Tobacco Mosaic Virus (TMV) at a concentration of 500 μg/mL, outperforming standard antiviral agents like ribavirin .

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

- Broad-Spectrum Efficacy : It displayed significant antifungal activity against various phytopathogenic fungi. For instance, it showed higher efficacy than commercial fungicides against species such as Cercospora arachidicola and Alternaria solani .

- Fungicidal Mechanism : The exact mechanism remains under investigation; however, structural modifications in the thiazolidine ring have been correlated with increased antifungal potency .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antiviral Efficacy | Compound exhibited 51% inhibition against TMV at 500 μg/mL. |

| Fungicidal Activity | Showed higher antifungal activity than commercial fungicides in multiple tests. |

| Docking Studies | Indicated strong binding affinity to viral coat proteins, suggesting a potential mechanism for viral inhibition. |

Comparative Analysis with Other Compounds

In a comparative study of thiazolidine derivatives:

Q & A

Q. What are the established synthetic routes for (4R)-3-(cyclopentylcarbonyl)-1,3-thiazolidine-4-carboxylic acid?

The compound is synthesized via a two-step procedure involving coupling and deprotection. First, Boc-protected carboxylic acids react with cyclopentylcarbonyl chloride using EDCI/HOBt in CH₂Cl₂ to form the intermediate. After 6–15 hours, the Boc group is removed with TFA in CH₂Cl₂ (1–8 hours). The crude product is purified via silica gel chromatography with a hexane/ethyl acetate gradient. Key steps include rigorous washing (water, NaHCO₃, brine) and drying over MgSO₄ to ensure purity .

Q. How can the stereochemical configuration at the 4R position be confirmed?

Chiral purity is validated using chiral HPLC or polarimetry. For NMR-based confirmation, analyze the coupling constants (e.g., J values) in the thiazolidine ring protons, which are sensitive to stereochemistry. For example, in (4R)-configured derivatives, the axial proton at C4 shows distinct splitting patterns compared to the (4S) isomer .

Q. What safety precautions are required when handling this compound?

Personal protective equipment (PPE) including gloves, face shields, and safety glasses is mandatory. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents and avoid direct contact. Note that no occupational exposure limits are specified, but standard lab hygiene practices apply .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

Discrepancies may arise from metabolic instability or poor bioavailability. Conduct pharmacokinetic profiling (e.g., plasma stability assays, microsomal incubation) to assess metabolic pathways. Pair this with molecular dynamics simulations to evaluate membrane permeability or interactions with serum proteins. Adjust experimental designs to include prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Use molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled or crystallographic structures of target proteins. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Electrostatic potential maps and free-energy perturbation (FEP) calculations can refine affinity predictions. Cross-validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can synthetic yields be optimized for large-scale preparations?

Replace EDCI/HOBt with cost-effective alternatives like DCC/DMAP for coupling. Optimize solvent systems (e.g., switch to THF or acetonitrile for better solubility) and reaction temperatures (test 0–40°C ranges). Implement flow chemistry for continuous deprotection and purification. Monitor reaction progress via inline FTIR or LC-MS to minimize side products .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular formulas. 2D NMR (COSY, HSQC, HMBC) maps proton-carbon correlations, critical for distinguishing regioisomers. X-ray crystallography provides absolute configuration verification. For dynamic behavior (e.g., ring puckering), variable-temperature NMR or DFT-based conformational analysis is recommended .

Contradiction Management

Q. How should researchers address retracted or conflicting synthesis protocols?

Cross-reference retracted methods (e.g., ) with validated literature. Reproduce key steps (e.g., cyclization or protection/deprotection) using orthogonal techniques (e.g., microwave-assisted synthesis instead of reflux). Validate purity and identity via independent analytical labs using certified reference materials .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Range | Critical Controls |

|---|---|---|---|

| Coupling | EDCI, HOBt, CH₂Cl₂, 6–15 h | 58–76% | Monitor pH (maintain 7–8 with Et₃N) |

| Deprotection | TFA, CH₂Cl₂, 1–8 h | 95% purity | Neutralize with NaHCO₃ immediately post-reaction |

Q. Table 2. Analytical Benchmarks

| Technique | Target Data | Purpose |

|---|---|---|

| Chiral HPLC | Retention time matching | Stereochemical validation |

| HSQC NMR | C4-H to C4 correlation | Confirm thiazolidine ring conformation |

| HRMS | m/z [M+H]⁺ = calc. ± 2 ppm | Molecular formula verification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.